N-Octadecanoyl-D-valine
Description
Properties
CAS No. |
14379-33-0 |
|---|---|
Molecular Formula |
C23H45NO3 |
Molecular Weight |
383.617 |
IUPAC Name |
(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
InChI Key |
SIPMISGYHBUSIB-JOCHJYFZSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Synonyms |
N-Octadecanoyl-D-valine |
Origin of Product |
United States |
Synthetic Methodologies for N Octadecanoyl D Valine and Its Analogs
Chemical Synthesis Pathways
The predominant routes for the chemical synthesis of N-Octadecanoyl-D-valine involve the formation of an amide bond between the carboxyl group of octadecanoic acid (stearic acid) and the amino group of D-valine. Solution-phase synthesis is the most common approach, utilizing various activation and coupling strategies.
Solution-Phase Acylation Strategies
Solution-phase synthesis offers a versatile platform for the N-acylation of amino acids. A fundamental method involves the use of an activated fatty acid derivative, such as an acyl chloride. In a typical Schotten-Baumann reaction, octadecanoyl chloride is reacted with D-valine in a two-phase system or in a suitable solvent under alkaline conditions. The base, often an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) in an organic solvent, serves to neutralize the hydrogen chloride formed during the reaction and to deprotonate the amino group of D-valine, enhancing its nucleophilicity. This method is straightforward but requires careful control of pH and temperature to minimize side reactions, such as the hydrolysis of the acyl chloride.
Another strategy involves the use of fatty acid anhydrides. The symmetrical anhydride (B1165640) of octadecanoic acid can react with D-valine, but this approach is less common due to the potential for lower atom economy, as one equivalent of the fatty acid is lost as a leaving group.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide-mediated coupling is one of the most widely documented and efficient methods for synthesizing this compound. These reagents facilitate the amide bond formation by activating the carboxylic acid group of octadecanoic acid. Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The reaction mechanism proceeds through several key steps:
Activation : The carbodiimide (B86325) reacts with the carboxyl group of octadecanoic acid to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This step is often performed at reduced temperatures (e.g., 0-5°C) to control the reactivity of the intermediate.
Nucleophilic Attack : The amino group of D-valine attacks the activated carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which then collapses to yield the desired this compound and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea, DCU, in the case of DCC). wikipedia.org
Optimization of Reaction Conditions for Yield and Selectivity
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key factors include the choice of reagents, solvent, temperature, and stoichiometry.
Solvent : The choice of solvent is critical. Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are preferred as they effectively dissolve the reactants while not interfering with the reaction. thieme-connect.de Solvents with low dielectric constants, like DCM, can help minimize the N-acylurea side reaction. wikipedia.org
Temperature and pH : The activation step is typically carried out at a low temperature (0-5°C) to control the formation of the reactive intermediate. The subsequent coupling reaction with D-valine is often allowed to proceed at room temperature over several hours (12-24 hours). Maintaining a neutral to slightly basic pH (7-8) with a non-nucleophilic base like triethylamine is important for ensuring the amino group of D-valine is sufficiently nucleophilic.
Below is a table summarizing key parameters for the solution-phase synthesis of this compound using carbodiimide chemistry.
| Parameter | Optimal Condition/Reagent | Rationale/Impact on Yield and Purity | Citation |
| Fatty Acid | Octadecanoic acid (Stearic acid) | Provides the C18 acyl chain for the final product. | |
| Amino Acid | D-Valine | Provides the chiral amino acid head group. | |
| Coupling Agent | DCC or EDC (1.1 equivalents) | Activates the carboxylic acid; a slight excess maximizes acyl activation. | |
| Additive/Catalyst | DMAP (catalytic), HOBt | DMAP accelerates the reaction. HOBt suppresses N-acylurea formation and minimizes racemization. | peptide.com |
| Solvent | Anhydrous DMF or DCM | Ensures reagent solubility and provides an inert reaction medium. | |
| Temperature | Activation: 0-5°C; Coupling: Room Temp | Low temperature controls the formation of the reactive intermediate; room temperature allows the coupling to proceed to completion. | bachem.com |
| pH/Base | pH 7-8 (maintained with Triethylamine) | Ensures the amino group of D-valine is deprotonated and nucleophilic without causing significant side reactions. | |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion for maximum yield. |
Chemoenzymatic and Enzymatic Synthesis Approaches for D-Valine Derivatives
Biological synthesis methods offer greener, more selective alternatives to purely chemical pathways. These approaches often operate under mild conditions and can provide high enantioselectivity. researchgate.net
Enzymatic synthesis of N-acyl amino acids can be achieved through direct condensation or kinetic resolution. Enzymes such as lipases and aminoacylases are capable of catalyzing the acylation of amino acids. researchgate.netnih.gov For instance, lipases can catalyze the reaction between a fatty acid ester (like methyl octadecanoate) and D-valine. google.com However, these reactions can suffer from low yields and challenges related to enzyme stability and cost. researchgate.net The equilibrium of these hydrolase-catalyzed reactions often lies towards hydrolysis, requiring strategies like water removal or the use of non-aqueous solvents to drive the synthesis. nih.gov
Chemoenzymatic methods combine chemical steps with enzymatic catalysis to achieve high efficiency and selectivity. A powerful chemoenzymatic strategy for producing D-amino acid derivatives is dynamic kinetic resolution. In one approach, a racemic mixture of a valine ester can be subjected to an enzymatic reaction that selectively acts on one enantiomer. For example, engineered variants of cyclohexylamine (B46788) oxidase (CHAO) have been used in a deracemization process to produce D-valine from racemic valine ethyl ester with high yield (>95%) and excellent optical purity (>99% ee). researchgate.net Similarly, penicillin-G acylase (PGA) can enantioselectively acylate L-amino acids from a racemic mixture, allowing for the separation of the unreacted D-amino acid. rug.nl
Furthermore, metabolic engineering has enabled the biosynthesis of N-acetyl-D-amino acids directly from simple carbon sources. nih.gov By designing an artificial metabolic pathway in Escherichia coli that incorporates a racemase and an N-acetyltransferase, researchers have successfully produced N-acetyl-D-valine. nih.govresearchgate.net This platform strategy avoids the cytotoxicity associated with free D-amino acids and demonstrates the potential for microbial fermentation to produce various D-amino acid derivatives. nih.govresearchgate.net
Advanced Purification and Isolation Techniques
Achieving high purity for this compound is essential, and this typically involves a multi-step purification process following the initial synthesis.
Chromatographic Separations for High Purity
Chromatography is the cornerstone of purification for N-acyl amino acids. Following a carbodiimide-mediated synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, the urea byproduct (e.g., DCU), and any side products like N-acylurea.
Initial Workup : The first step often involves a simple filtration to remove the insoluble DCU byproduct if DCC was used in a solvent like DCM. This is followed by an aqueous workup to remove water-soluble impurities.
Column Chromatography : The primary method for isolating this compound is silica (B1680970) gel column chromatography. The crude mixture is loaded onto a silica gel column and eluted with a solvent gradient. A common gradient system is chloroform (B151607)/methanol (B129727), starting with a low polarity mixture (e.g., 95:5 v/v) and gradually increasing the polarity by increasing the methanol concentration (e.g., to 80:20 v/v). This allows for the separation of the nonpolar starting fatty acid from the more polar N-acyl amino acid product and other polar impurities.
Recrystallization : For final polishing to achieve very high purity (>98%), recrystallization is often employed. The fractions from column chromatography containing the product are combined, the solvent is evaporated, and the resulting solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, such as ethanol (B145695)/water. Upon cooling, the pure this compound crystallizes out, leaving trace impurities in the solution.
Analytical Chromatography : To confirm the purity and enantiomeric integrity of the final product, analytical techniques are used. High-performance liquid chromatography (HPLC) is standard for purity assessment. To verify that no racemization occurred during synthesis, chiral HPLC, often using a cellulose-based column, is employed to separate the D- and L-enantiomers and confirm the high enantiomeric excess of the desired this compound.
Recrystallization and Other Crystallization Protocols
The purification of this compound to achieve high chemical and enantiomeric purity is a critical step following its initial synthesis. Recrystallization is the most frequently documented method for this purpose, leveraging the compound's differential solubility in a solvent or solvent mixture at varying temperatures.
Standard Recrystallization
The primary method for purifying crude this compound involves recrystallization from a mixed solvent system. A common and effective protocol uses an ethanol/water mixture. This process typically yields the final product with a purity exceeding 98%. For industrial-scale purification, a technique known as fractional crystallization is employed. In this procedure, the crude product is dissolved in hot ethanol and then subjected to a gradual cooling process, for instance, down to 4°C. This controlled cooling facilitates the formation of well-defined crystals, resulting in a product with a high enantiomeric excess (ee) of over 99%.
For structurally similar N-acyl amino acids, such as N-stearoyl-threonine diastereomers, repeated recrystallization using methanol as the solvent has been shown to be an effective purification strategy, achieving 99% enantiomeric purity. rsc.org This indicates that short-chain alcohols are generally suitable solvents for this class of compounds.
The table below summarizes common recrystallization protocols for this compound and related compounds.
| Method | Compound | Solvent System | Protocol Highlights | Resulting Purity | Source |
|---|---|---|---|---|---|
| Standard Recrystallization | This compound | Ethanol/Water | Standard dissolution and precipitation. | >98% | |
| Fractional Crystallization | This compound | Hot Ethanol | Crude product dissolved in hot ethanol, followed by gradual cooling to 4°C. | >99% ee | |
| Repeated Recrystallization | N-Stearoyl-D-threonine | Methanol | Repetitive crystallization cycles. | 99% ee | rsc.org |
Other Crystallization Protocols
Beyond standard recrystallization, other specialized crystallization techniques have been explored for amino acids and their derivatives, which could have potential applications for this compound.
Interfacial Crystallization (IFC): A novel method has been reported for the assembly of crystalline sheets from amino acid amides at an air-liquid or liquid-liquid interface. acs.org This process, termed interfacial crystallization, is driven by the co-assembly of halide ions and the monomers, with stability provided by hydrophobic side-chain interactions. acs.org This technique could offer an alternative route to obtaining crystalline forms of amphiphilic N-acyl amino acids.
The table below outlines these alternative crystallization-related techniques.
| Technique | Applicable To | Key Reagents/Conditions | Purpose | Source |
|---|---|---|---|---|
| Interfacial Crystallization (IFC) | Amino Acid Amides (Analogs) | Air-liquid or liquid-liquid interface; Halide ions | Formation of crystalline sheets. | acs.org |
| Chemical Resolution | D-Valine (Precursor) | Resolving Agent (e.g., L-DBTA); Acetone/Water solvent | Separation of enantiomers before acylation. | google.comgoogle.com |
Chemical Transformations and Derivative Generation
Oxidation Reactions and Derived Compounds
The oxidation of N-Octadecanoyl-D-valine can be targeted at either the D-valine residue or the octadecanoyl chain. The saturated hydrocarbon tail is generally resistant to oxidation under mild conditions, while the amino acid moiety offers more reactive sites.
Research into the oxidation of the valine component itself provides insight into potential transformations. Enzymatic oxidation of D-valine using enzymes from sources like Pseudomonas aeruginosa has been shown to yield 2-oxoisovalerate, the corresponding α-keto acid. nih.gov This transformation involves the oxidative deamination of the amino acid. While this specific reaction is on the free amino acid, it suggests a potential biotransformation pathway for the valine part of the N-acylated compound.
Chemical oxidation using N-halo compounds can also lead to the transformation of the valine residue. Studies on the oxidation of valine by reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) result in oxidative decarboxylation and deamination to produce the corresponding aldehyde, in this case, isobutyraldehyde. philarchive.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially cleave the molecule or lead to more extensive oxidation.
Table 1: Potential Oxidation Products of this compound Moiety
| Starting Moiety | Reagent/Condition | Potential Product |
| D-Valine Residue | D-amino acid oxidase enzymes | 2-Oxoisovalerate (keto acid) |
| D-Valine Residue | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Isobutyraldehyde |
| Octadecanoyl Chain | Strong Oxidizing Agents (e.g., KMnO₄) | Various oxidized derivatives |
Reduction Pathways and Products
The primary sites for reduction in this compound are the carboxylic acid and the amide carbonyl groups. These reductions typically require powerful reducing agents.
The carboxylic acid group can be reduced to a primary alcohol, yielding N-Octadecanoyl-D-valinol. This transformation is commonly achieved using strong hydride reagents such as lithium aluminum hydride (LiAlH₄). The amide group is generally less reactive than the carboxylic acid but can also be reduced under forcing conditions with agents like LiAlH₄ to yield the corresponding secondary amine, N-(octadecyl)-D-valine.
Selective reduction is possible based on the choice of reagent. Borane (BH₃) complexes, for instance, are known to selectively reduce carboxylic acids in the presence of amides, which would favor the formation of N-Octadecanoyl-D-valinol.
Table 2: Potential Reduction Products of this compound
| Functional Group | Reagent | Product |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol (N-Octadecanoyl-D-valinol) |
| Amide & Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) (forcing conditions) | Secondary Amine & Primary Alcohol |
Substitution Reactions and Functional Group Modifications
Substitution reactions on this compound can modify its properties by introducing new functional groups. These reactions can occur at the carboxylic acid group or the α-carbon of the valine residue. ebsco.com
The carboxylic acid can be converted into a variety of derivatives. Esterification, by reacting with an alcohol under acidic conditions, yields the corresponding ester. Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate that can then be reacted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Another important site for modification is the α-carbon of the valine moiety. Direct catalytic α-alkylation or α-arylation of N-unprotected amino acid esters has been demonstrated using various catalysts, suggesting that the α-proton can be replaced with other groups to create α,α-disubstituted amino acid derivatives. rsc.org This would allow for the synthesis of this compound analogs with modified steric and electronic properties at the amino acid core.
Rational Design and Synthesis of this compound Analogs
The rational design of analogs of this compound involves systematically modifying either the fatty acid chain or the D-amino acid component to fine-tune the molecule's physicochemical properties, such as its lipophilicity and molecular shape. Such modifications are often pursued in fields like drug delivery to optimize interactions with biological membranes. google.com
A common strategy involves varying the length and saturation of the acyl chain. Analogs are synthesized by coupling different fatty acids to D-valine. Patent literature describes a wide array of such compounds, including:
N-Dodecanoyl-D-valine (C12)
N-Tetradecanoyl-D-valine (C14)
N-Hexadecanoyl-D-valine (C16) google.com
Similarly, the amino acid component can be exchanged to explore how changes in the side chain (R-group) affect the molecule's behavior. The synthesis involves N-acylation of different D-configuration amino acids with stearic acid. Examples of these analogs include:
N-Octadecanoyl-D-alanine
N-Octadecanoyl-D-leucine
N-Octadecanoyl-D-isoleucine
N-Octadecanoyl-D-proline google.com
The synthesis of these analogs typically follows standard peptide coupling procedures, where the carboxylic acid of the fatty acid is activated (e.g., with carbodiimides like DCC or EDC) and then reacted with the amino group of the desired amino acid. This modular approach allows for the systematic generation of a large library of related compounds for structure-activity relationship studies.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-Octadecanoyl-D-valine. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the octadecanoyl and D-valine moieties.
In ¹H NMR analysis, specific chemical shifts (δ) are indicative of the different protons within the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the terminal methyl group (CH₃) of the stearoyl chain typically appears as a triplet around δ 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the fatty acid chain produce a complex multiplet signal around δ 1.25 ppm. Protons closer to the electron-withdrawing amide group, such as the α-methylene protons (COCH₂) of the acyl chain, are shifted downfield to approximately δ 2.15 ppm. The α-proton (α-CH) of the valine residue is observed further downfield as a multiplet around δ 4.50 ppm due to its proximity to both the amide nitrogen and the carboxylic acid group.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbons of the amide and carboxylic acid groups are particularly diagnostic, appearing in the downfield region of the spectrum. The various methylene and methyl carbons of the stearoyl chain and valine residue can also be assigned based on their characteristic chemical shifts. Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals and confirm the covalent linkage between the stearic acid and D-valine components.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity |
|---|---|---|
| Stearoyl CH₃ | 0.88 | Triplet |
| Stearoyl (CH₂)n | 1.25 | Multiplet |
| Stearoyl COCH₂ | 2.15 | Multiplet |
| Valine α-CH | 4.50 | Multiplet |
Data is illustrative and may vary slightly based on experimental conditions.
Mass Spectrometry (MS) Applications in Molecular Identification
Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is particularly powerful. In positive ion mode, ESI-MS typically reveals the protonated molecule [M+H]⁺, which for this compound (C₂₃H₄₅NO₃, molecular weight 383.61 g/mol ) would be expected at an m/z of approximately 384.34. nih.gov The formation of other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern can help to identify the fatty acyl and amino acid components of the molecule. For N-acyl amino acids, common fragmentation pathways involve cleavage of the amide bond, leading to ions corresponding to the acyl group and the amino acid residue. This detailed fragmentation analysis provides a high degree of confidence in the identification of this compound in complex mixtures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm its chemical structure. A prominent feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are observed in the 2850-2960 cm⁻¹ region.
The carbonyl (C=O) stretching vibrations are also highly informative. This compound possesses two carbonyl groups: one in the amide linkage and one in the carboxylic acid. These give rise to distinct absorption bands, with the amide C=O stretch often appearing around 1650 cm⁻¹ and the carboxylic acid C=O stretch at a higher wavenumber, approximately 1705 cm⁻¹. The presence and position of these bands provide clear evidence for the N-acylated amino acid structure. The study of these vibrations is also useful in analyzing intermolecular interactions, such as hydrogen bonding, in solid-state or film studies. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated compounds like this compound, which lack significant chromophores that absorb in the UV-Vis range. The native molecule does not have extensive conjugated systems, so it is not expected to show strong absorption above 200 nm. researchgate.net However, if derivatized with a UV-active tag, this technique can become useful for quantification, as discussed in the HPLC section.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Alkyl) | 2850-2960 |
| C=O Stretch (Carboxylic Acid) | ~1705 |
| C=O Stretch (Amide I) | ~1650 |
Data is illustrative and based on typical values for N-acyl amino acids.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and, crucially, for determining its enantiomeric purity. Due to the lack of a strong native chromophore, detection can be challenging. Therefore, derivatization is often employed to introduce a UV-active or fluorescent tag, or alternatively, a universal detector like a mass spectrometer or an evaporative light scattering detector (ELSD) can be used. mdpi.com
For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly used. A C18 column is a typical choice, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com This setup effectively separates this compound from potential impurities such as unreacted stearic acid or D-valine.
The enantiomeric assessment is critical to confirm the stereochemical identity of the valine residue. This is achieved using chiral HPLC. There are several strategies for this:
Chiral Stationary Phases (CSPs): This is the most direct method. Columns with a chiral selector, such as those based on polysaccharides (e.g., Chiralcel OD-3R), cyclodextrins, or macrocyclic antibiotics, can directly separate the D- and L-enantiomers of N-octadecanoyl-valine. rsc.orgijrpr.com
Chiral Derivatization: The compound can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. researchgate.net
A well-developed chiral HPLC method can quantify the presence of the undesired N-Octadecanoyl-L-valine enantiomer at very low levels, often down to 0.05% or less, which is essential for applications where stereochemical purity is paramount. rsc.orgrsc.org
Table 3: Typical HPLC Conditions for this compound Analysis
| Parameter | Purity Analysis | Enantiomeric Assessment |
|---|---|---|
| Column | C18 Reversed-Phase | Chiral Stationary Phase (e.g., Chiralcel OD-3R) |
| Mobile Phase | Water/Acetonitrile Gradient | Isocratic or Gradient with organic modifiers |
| Detector | UV (e.g., 210 nm), ELSD, MS | UV (following derivatization if needed) |
These are representative conditions and require optimization for specific applications. rsc.org
Other Hyphenated Techniques for Comprehensive Analysis
To achieve a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry, creating powerful "hyphenated" methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is arguably the most powerful technique for the analysis of N-acyl amino acids in complex matrices. nih.gov LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com It allows for the simultaneous confirmation of molecular weight and retention time, significantly increasing the confidence of identification. Tandem MS (LC-MS/MS) further enhances selectivity and is invaluable for quantifying low levels of the compound and its isomers in biological samples. nih.govshimadzu.com Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is another approach used for analyzing polar amino acids and their derivatives. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While less direct than LC-MS, GC-MS can also be used for the analysis of this compound. However, due to the low volatility of the compound, derivatization is required to convert the carboxylic acid and amide groups into more volatile forms, such as silyl (B83357) esters. sigmaaldrich.com This method is particularly useful for separating and identifying different amino acid enantiomers after appropriate derivatization. nih.gov
These hyphenated techniques provide a multi-faceted analytical approach, ensuring the accurate identification, quantification, and characterization of this compound in various research contexts.
Molecular and Cellular Mechanisms of Interaction in Model Systems
Elucidation of Lipid Bilayer Integration and Membrane Dynamics Modulation
N-Octadecanoyl-D-valine is an amphipathic molecule, consisting of a hydrophobic N-octadecanoyl (stearoyl) tail and a more hydrophilic D-valine headgroup. This structure facilitates its integration into cellular membranes. The 18-carbon saturated fatty acyl chain is expected to embed within the hydrophobic core of the lipid bilayer, interacting with the acyl chains of phospholipids. The D-valine headgroup would likely position at the membrane-water interface. nih.gov
The partitioning of this compound into the lipid bilayer can modulate the physical properties of the membrane. nih.gov The introduction of such a molecule can alter membrane fluidity, thickness, lipid order, and lateral pressure. nih.gov These alterations are not merely passive but can have significant consequences for the function of membrane-associated proteins. nih.govnih.gov The lipid bilayer is an anisotropic solvent, and the presence of exogenous lipids like this compound can influence the local environment, thereby affecting the thermodynamics of protein-ligand binding at the interface. nih.gov
| Membrane Property | Potential Modulatory Effect of this compound | Potential Consequence |
|---|---|---|
| Fluidity | The long, saturated octadecanoyl chain may decrease local membrane fluidity by increasing van der Waals interactions between acyl chains. | Altered diffusion rates of membrane proteins and lipids; modulation of enzyme kinetics. |
| Thickness | Integration of an 18-carbon chain could locally increase bilayer thickness, leading to hydrophobic mismatch with transmembrane proteins. | Induction of conformational changes in transmembrane proteins. nih.gov |
| Lateral Pressure Profile | The shape of the molecule could alter the distribution of lateral pressures within the bilayer. | Influence on the conformational equilibrium of membrane proteins, such as ion channels. nih.gov |
| Lipid Packing/Order | May promote a more ordered state (liquid-ordered phase) in its immediate vicinity, particularly in cholesterol-containing membranes. | Formation or stabilization of specific lipid microdomains or rafts. nih.gov |
Investigation of Intermolecular Interactions with Membrane Proteins
The interaction of this compound with membrane proteins can occur through both indirect and direct mechanisms. Indirectly, by modifying the bulk biophysical properties of the membrane as described above, the compound can influence the conformational state and function of integral membrane proteins. nih.govnih.gov Many membrane-bound enzymes and receptors are sensitive to the physical state of the lipid bilayer.
Direct interactions are also plausible. These can range from non-specific interactions with the transmembrane surfaces of a protein to more specific, ligand-like binding events. nih.gov The octadecanoyl chain can form hydrophobic interactions with the transmembrane domains of proteins, while the D-valine headgroup, positioned at the interface, could interact with extramembrane loops or domains through hydrogen bonding or electrostatic interactions. nih.govsemanticscholar.org Such direct binding can act as an allosteric modulator of protein function. nih.gov For instance, studies on other lipid-like molecules have shown that direct interactions between lipid headgroups and ion channel residues are key elements of functional modulation. nih.gov
| Interaction Mode | Description | Potential Functional Outcome |
|---|---|---|
| Indirect: Bulk Membrane Effects | Alteration of membrane fluidity, thickness, and lateral pressure. nih.gov | Modulation of the activity of embedded proteins without direct binding. |
| Direct: Annular/Non-specific | The molecule becomes part of the "annular shell" of lipids solvating the protein's transmembrane surface. nih.gov | Stabilization of a particular protein conformation. |
| Direct: Specific Binding | The molecule binds to a specific pocket or site on the protein, acting as an allosteric ligand. nih.gov | Activation or inhibition of protein function (e.g., enzymatic activity, channel gating). |
Analysis of Interactions with Specific Intracellular Protein Targets
While N-acyl amino acids as a class are known to engage with various biological targets, specific intracellular protein targets for intact this compound have not been definitively identified in available research. The ability of macrocyclic peptides and other large molecules to access intracellular targets is often limited by the cell membrane. nih.govnih.gov For a molecule like this compound, which is expected to integrate into lipid membranes, translocation into the cytosol to interact with specific proteins would likely require a dedicated transport mechanism or occur following metabolic breakdown. It is estimated that a large percentage of intracellular proteins involved in protein-protein interactions are considered "undruggable" by molecules that cannot readily cross the cell membrane. nih.gov
Role in Cellular Signaling Pathways (Mechanistic Studies)
The specific role of this compound as a signaling molecule is an area requiring further investigation. However, based on its structural characteristics and the known activities of similar molecules, several potential mechanisms can be proposed. Other N-acyl amino acids are recognized as endogenous signaling molecules. mdpi.com
A primary mechanism by which this compound could influence cellular signaling is through the modulation of membrane protein function. By altering the lipid environment, it could affect the activity of receptors and enzymes, thereby potentiating or inhibiting signal transduction. For example, the function of G-protein coupled receptors (GPCRs) and ion channels is known to be sensitive to the surrounding lipid composition. nih.gov Furthermore, the parent amino acid, valine, has been shown to influence signaling pathways related to lipid metabolism, although these effects cannot be directly extrapolated to the N-acylated form due to vastly different physical properties and cellular distribution. nih.gov The metabolic product of valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), plays a role in regulating lipid synthesis and promoting triglyceride synthesis. creative-proteomics.com
Metabolic Fates and Transformations in Cellular Models (Non-Clinical)
The metabolic fate of this compound in cellular models is primarily dictated by its structure as an N-acylated D-amino acid. The most probable initial metabolic transformation is the hydrolysis of the amide bond linking the fatty acid and the amino acid. This reaction, catalyzed by an amidohydrolase or peptidase, would release stearic acid (octadecanoic acid) and D-valine into the cell. These constituent parts would then enter their respective metabolic pathways. The released D-valine, as a non-canonical amino acid, would be a substrate for enzymes specific to D-amino acids.
D-Amino Acid Transaminase (DAT), also known as D-alanine aminotransferase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.org It catalyzes the reversible transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.org this compound itself is not expected to be a direct substrate for DAT. The enzyme's mechanism requires a free primary amine on the D-amino acid to form a Schiff base with the PLP cofactor, a necessary step for the transamination reaction. mdpi.com The acylation of the amino group in this compound prevents this interaction. Therefore, any metabolism of the D-valine moiety by DAT would only occur after the hydrolysis of the parent molecule.
| Characteristic | Description |
|---|---|
| Enzyme Commission (EC) Number | 2.6.1.21 wikipedia.org |
| Cofactor | Pyridoxal-5'-phosphate (PLP) wikipedia.org |
| Reaction Catalyzed | D-amino acid + α-keto acid ⇌ new α-keto acid + new D-amino acid |
| Substrate Requirement | Requires a free primary amino group on the D-amino acid. |
| Interaction with this compound | No direct interaction; the D-valine moiety can only be a substrate after hydrolysis of the amide bond. |
D-Amino Acid Oxidase (DAAO) is a flavoenzyme (FAD-dependent) that catalyzes the oxidative deamination of D-amino acids. wikipedia.orgnih.gov This enzyme is particularly active toward neutral D-amino acids, such as D-valine. wikipedia.orgworthington-biochem.com The reaction produces the corresponding α-keto acid, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov
Following the presumed hydrolysis of this compound, the released D-valine would become a substrate for DAAO. The enzymatic oxidation of D-valine by DAAO yields 2-oxoisovalerate (α-ketoisovalerate). In vertebrates, DAAO plays a role in metabolizing and detoxifying exogenous D-amino acids. wikipedia.orgnih.gov Therefore, the investigation of DAAO activity is crucial for understanding the metabolic clearance of the D-valine portion of this compound in non-clinical cellular models.
| Characteristic | Description |
|---|---|
| Enzyme Commission (EC) Number | 1.4.3.3 wikipedia.orgnih.gov |
| Cofactor | Flavin adenine (B156593) dinucleotide (FAD) wikipedia.orgworthington-biochem.com |
| Function | Catalyzes the stereospecific oxidative deamination of D-amino acids. nih.gov |
| Substrate Specificity | Active toward neutral D-amino acids, including D-valine. wikipedia.orgworthington-biochem.com Inactive toward acidic D-amino acids. wikipedia.org |
| Reaction with D-Valine | D-valine + O₂ + H₂O → 2-oxoisovalerate + NH₃ + H₂O₂ wikipedia.org |
Stereochemical Influence on Biological Activity and Interaction Profiles
The stereochemistry of the amino acid headgroup in N-acyl amino acids is a critical determinant of their biological activity and interaction profiles. The use of the D-enantiomer of valine in this compound, as opposed to the more common L-valine found in proteins, introduces significant molecular and cellular consequences. This distinction primarily arises from the stereospecificity of biological systems, including enzymes and cellular membranes.
One of the most significant advantages conferred by the D-amino acid configuration is the enhanced stability against enzymatic degradation. nih.gov Proteins and peptides containing D-amino acids exhibit resistance to proteases, which are enzymes that specifically recognize and cleave peptide bonds involving L-amino acids. nih.gov This resistance can substantially increase the biological half-life of this compound in physiological environments compared to its L-stereoisomer, N-Octadecanoyl-L-valine.
The interaction of these molecules with cell membranes is also influenced by their stereochemistry. As amphiphilic compounds, N-octadecanoyl-valine isomers spontaneously integrate into phospholipid bilayers. The hydrophobic octadecanoyl tail partitions into the nonpolar core of the membrane, while the polar valine headgroup resides at the lipid-water interface. nih.gov The specific orientation and packing of the headgroup can differ between the D- and L-isomers, potentially leading to distinct effects on membrane fluidity, permeability, and the function of membrane-associated proteins.
While direct comparative studies on the biological activities of this compound and N-Octadecanoyl-L-valine are not extensively available in the public domain, the principles of stereoselectivity in biological systems allow for well-founded postulations. For instance, any receptor-mediated signaling pathways initiated by N-acyl amino acids would likely exhibit a preference for one stereoisomer over the other due to the chiral nature of receptor binding pockets.
The following table summarizes the key distinctions in the interaction profiles of this compound and its L-isomer based on established principles of stereochemistry in biological systems.
| Feature | This compound | N-Octadecanoyl-L-valine | Rationale |
| Enzymatic Stability | High | Low | D-amino acid configuration confers resistance to degradation by proteases that are stereospecific for L-amino acids. nih.gov |
| Biological Half-life | Potentially longer | Potentially shorter | Reduced enzymatic degradation leads to a longer persistence in biological systems. |
| Membrane Interaction | Can alter membrane properties | Can alter membrane properties | Both isomers interact with lipid bilayers, but the stereochemistry of the headgroup may lead to differences in lipid packing and membrane fluidity. |
| Receptor Binding | Potentially distinct | Potentially distinct | Chiral binding sites on receptors are likely to exhibit stereospecificity, leading to differential binding affinities and downstream signaling. |
It is important to note that while D-amino acids are less common in higher organisms, they are integral components of the peptidoglycan cell walls of bacteria. nih.gov This suggests that this compound could have distinct interactions with bacterial versus mammalian cells compared to its L-isomer.
Research Applications and Utilization in Experimental Models
Application as a Model Amphiphilic Compound for Membrane Studies
The distinct amphiphilic structure of N-Octadecanoyl-D-valine makes it an excellent model compound for studying the behavior of lipids and membrane-associated molecules. Its long C18 acyl chain allows it to integrate effectively into lipid bilayers, mimicking the behavior of natural lipidated proteins, such as palmitoylated signaling molecules. This integration can alter the physical properties of the membrane, a phenomenon that is central to many cellular processes.
The table below summarizes key aspects of using this compound in membrane studies.
| Experimental Model | Technique | Parameter Measured | Research Goal |
| Liposomes (e.g., DPPC:DPPG 7:3) | Fluorescence Anisotropy (e.g., with DPH probe) | Membrane Rigidity/Fluidity | To simulate eukaryotic membranes and quantify the impact of the compound on membrane physical properties. |
| Artificial Bilayers | General Biophysical Assays | Intercalation & Packing | To study how the compound affects membrane mechanics and the lateral packing of phospholipids. nih.gov |
| Self-Assembling Systems | Not specified | Nanostructure Formation | To investigate the principles of self-assembly driven by amphiphilicity, leading to structures like micelles or bilayers. acs.org |
Utility as a Research Probe for Lipid-Protein Interactions
This compound is employed as a model compound to investigate the intricate interactions between lipids and proteins, which are crucial for cellular signaling and membrane dynamics. The structure of the compound, particularly the amino acid residue, can be critical for these interactions. For example, replacing the branched valine residue with a simpler one like alanine (B10760859) has been shown to alter steric interactions, thereby reducing the binding specificity in certain membrane assays.
The general principle of using lipid-based probes involves designing molecules that can be incorporated into membranes and then report on their environment or interact with specific proteins. rsc.orgbiorxiv.org While not always used in its native form, this compound can serve as a scaffold for creating more complex probes. For instance, researchers have developed photoactivatable and "clickable" fatty acid analogs that can be metabolically incorporated into cells. rsc.orgbiorxiv.orgbiorxiv.org Upon photoactivation, these probes form covalent crosslinks with nearby proteins, allowing for the capture and subsequent identification of lipid-protein interactors. rsc.orgbiorxiv.org This methodology provides a snapshot of interactions within the native cellular environment. rsc.orgbiorxiv.org The study of such interactions is critical, as they are involved in nearly all aspects of cellular physiology. biorxiv.org
Employment in Langmuir-Blodgett Film Studies for Interfacial Phenomena
The Langmuir-Blodgett (LB) technique, which involves creating and transferring organized monomolecular layers from an air-water interface onto a solid substrate, is a powerful tool for studying interfacial phenomena. nih.govnumberanalytics.com Amphiphilic molecules like this compound and its close analogs are well-suited for these studies. researchgate.net
In a study using the closely related N-octadecanoyl-L-alanine, researchers investigated ion transport and exchange in LB films using FTIR spectroscopy. researchgate.net They found that the structure of the intermolecular hydrogen-bonding network within the film controlled the selective exchange of metal ions. researchgate.net Such studies are crucial for understanding how molecular packing and headgroup interactions at an interface govern chemical processes. The precise control over molecular arrangement in LB films makes them ideal for investigating interactions at the nanoscale. numberanalytics.com Modern techniques like high-resolution X-ray diffraction and scanning probe microscopy are often used to resolve the detailed structure of these films. nih.gov
The table below outlines findings from a study on a structurally similar N-acyl amino acid, demonstrating the type of research conducted with such compounds in LB films.
| Compound Studied | Ions Investigated | Key Finding | Implication for Interfacial Phenomena |
| N-octadecanoyl-L-alanine | Ag+, Zn2+, Ca2+, Cd2+, Ni2+ | Ion exchange is controlled by the structure of the intermolecular hydrogen-bonding network. | Demonstrates that molecular-level organization at an interface dictates its chemical reactivity and transport properties. researchgate.net |
| N-octadecanoyl-L-alanine | Ag+, Zn2+ | These ions condensed the film, increasing intermolecular hydrogen bonding. | Shows how specific ions can alter the packing and stability of amphiphilic monolayers. researchgate.net |
| N-octadecanoyl-L-alanine | Ca2+, Cd2+, Ni2+ | These ions were unfavorable for exchange due to the formation of intramolecular hydrogen bonds, which increased intermolecular distance. | Illustrates the specificity of ion-headgroup interactions and their impact on film structure. researchgate.net |
Investigation in In Vitro Cellular Systems for Biological Activity Screening
This compound and its derivatives are utilized in in vitro cellular systems to screen for a range of biological activities. These studies explore the compound's potential role in cellular metabolism and signaling. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties. For example, one study noted that the compound's long C18 chain enhances its ability to disrupt the membranes of pathogens.
A significant application of the D-valine component is in cell culture, where it can be used to inhibit the growth of contaminating fibroblasts in primary cultures of other cell types, such as neuronal cells or human endometrial stromal cells. mdpi.commdpi.com This allows for the purification and selective growth of the desired cell population.
Screening for biological activity in in vitro systems is a common first step in the discovery process for new therapeutic agents. researchgate.net Cell-free systems, which allow for precise control over transcription and translation, represent an emerging platform for accelerating the discovery and characterization of novel peptide-based compounds. mdpi.com
| In Vitro System | Activity Screened | Finding/Observation | Reference |
| E. coli culture | Antimicrobial Effects | >50% growth inhibition at 100 µM concentration. | |
| Various cancer cell lines (e.g., HT-29, MCF-7, HeLa) | Anticancer Properties | Derivatives of N-acyl amino acids are explored for cytotoxic effects. Other cyclic dipeptides show growth inhibition. researchgate.net | researchgate.net |
| Primary neuronal or stromal cell cultures | Selective Cell Growth | D-valine containing medium inhibits the proliferation of fibroblasts. | mdpi.com |
Development as a Component in Advanced Delivery System Research Vehicles (Non-Clinical)
The amphiphilic properties of this compound make it a candidate for the development of advanced, non-clinical delivery systems. Its structure allows for self-assembly into supramolecular structures like micelles, which can encapsulate hydrophobic compounds for research purposes. nih.gov This is a key principle in creating vehicles for delivering molecules in experimental settings. nih.gov
Fatty acid acylated amino acids, including N-octadecanoyl D-valine, have been identified as potential permeation enhancers for the oral delivery of peptides in experimental formulations. google.com The covalent attachment of the fatty acid is thought to improve interaction with and transport across biological membranes. The ability of peptide amphiphiles to self-assemble into ordered nanostructures like hydrogels or nanotubes is a burgeoning area of research for creating novel biomaterials for tissue engineering and controlled release studies. acs.orgnih.gov The use of D-amino acids in these peptides can also confer resistance to enzymatic degradation, enhancing their stability in biological research models. nih.gov
Structure Activity Relationship Sar Studies of N Octadecanoyl D Valine and Its Derivatives
Systematic Modification of the Fatty Acyl Chain
The length and degree of saturation of the fatty acyl chain are critical determinants of the biological activity of N-acyl amino acids. In N-Octadecanoyl-D-valine, the octadecanoyl (stearic acid) moiety is an 18-carbon saturated fatty acid. Systematic modifications of this chain have demonstrated a direct correlation with the compound's properties.
Research has shown that the length of the acyl chain significantly impacts the lipophilicity of the molecule. For instance, this compound (C18) exhibits higher lipophilicity compared to its shorter-chain analog, N-Palmitoyl-D-valine (C16). This increased lipophilicity enhances its ability to integrate into lipid bilayers, a key feature for its role in membrane studies and as a component of lipid-based drug delivery systems. Conversely, shorter acyl chains tend to increase aqueous solubility and lower the melting point of the compound.
The antimicrobial activity of N-acyl amino acids is also influenced by the fatty acyl chain length. Longer chains, such as the C18 chain in this compound, can enhance the disruption of pathogenic membranes. Studies on related lipopeptides have shown that there is often an optimal chain length for maximal antimicrobial activity, with chains that are too long or too short exhibiting decreased potency. nih.gov For some lipopeptides, a decanoyl (C10) tail has been found to be effective. nih.gov The saturation of the fatty acid is another important factor, with unsaturated fatty acyl chains often being required for optimal activity in certain biological contexts, such as the stimulation of mitochondrial respiration. nomuraresearchgroup.com
Table 1: Influence of Fatty Acyl Chain Length on Physicochemical Properties of N-Acyl-D-valine Derivatives
| Derivative | Acyl Chain Length | Molecular Weight (g/mol) | Estimated logP | Key Property Impact |
|---|---|---|---|---|
| This compound | C18 | 383.61 | ~6.2 | High lipophilicity, effective membrane integration |
| N-Palmitoyl-D-valine | C16 | 355.56 | ~5.8 | Increased aqueous solubility compared to C18 |
| N-Dodecanoyl-D-valine | C12 | 299.46 | ~4.6 | Further increased solubility |
| N-Decanoyl-D-valine | C10 | 271.40 | ~3.8 | Potent antimicrobial activity in some lipopeptides nih.govgoogle.com |
Stereochemical Influences of the D-Valine Moiety on Activity
The stereochemistry of the amino acid component is a pivotal factor in the biological activity of N-acyl amino acids. The use of D-valine in this compound, as opposed to the more naturally abundant L-valine, has significant implications. One of the most well-documented advantages of incorporating D-amino acids into peptides and their derivatives is the enhanced stability against enzymatic degradation. This resistance to proteases can lead to a longer biological half-life, which is a desirable characteristic for therapeutic compounds.
The stereochemistry of the amino acid can also influence the self-assembly and membrane interaction of these molecules. Studies on lipopeptides have shown that the stereochemistry of the amino acid headgroup can be a critical determinant of activity. cdnsciencepub.com While in some cases, the stereochemistry of a dipeptide unit was not found to be a critical determinant of activity for certain lipopeptides, nih.gov for others, it heavily influences their interaction with biological membranes. cdnsciencepub.com The specific D-configuration of the valine in this compound can affect how the molecule packs in a monolayer and its interactions within a lipid bilayer. rsc.org
Impact of Amino Acid Side Chain and Backbone Modifications
The isopropyl side chain of the valine residue in this compound plays a crucial role in its structure-activity profile. The branched nature of the valine side chain can create steric hindrance that influences binding to specific protein targets. Replacing valine with an amino acid with a different side chain can significantly alter the compound's biological activity. For example, substituting valine with alanine (B10760859), as in N-Stearoyl-D-alanine, removes a branched methyl group, which can reduce steric interactions and potentially alter binding specificity in membrane assays.
Modifications to the peptide backbone, such as N-methylation, are another avenue for altering the properties of these compounds. N-methylation can impact the conformational flexibility of the molecule and its susceptibility to enzymatic cleavage. nih.gov However, such modifications can also lead to significant changes in the peptide's conformation, which may or may not be beneficial for its intended biological activity. nih.gov
Table 2: Comparison of N-Stearoyl-Amino Acid Derivatives
| Compound | Amino Acid Moiety | Key Structural Difference | Impact on Properties |
|---|---|---|---|
| This compound | D-Valine | Branched isopropyl side chain | Provides steric bulk, influencing binding specificity |
| N-Stearoyl-L-valine | L-Valine | Enantiomer of D-valine | More susceptible to enzymatic degradation |
| N-Stearoyl-D-alanine | D-Alanine | Smaller, non-branched methyl side chain | Reduced steric hindrance compared to valine |
| N-Stearoyl-proline | Proline | Cyclic side chain | Exhibited the most effective antimicrobial activity in one study researchgate.net |
Correlation Between Structural Features and Molecular Interaction Profiles
The amphiphilic nature of this compound, with its long hydrophobic fatty acyl tail and its more polar amino acid headgroup, dictates its interaction with biological membranes and proteins. The C18 acyl chain is particularly effective at inserting into and disrupting lipid bilayers, which is a key mechanism for the antimicrobial activity of many lipopeptides. The length and saturation of this chain, as discussed, are paramount in determining the strength and nature of these hydrophobic interactions.
The amino acid headgroup governs the polar interactions of the molecule. The carboxyl group and the amide bond of the D-valine moiety can participate in hydrogen bonding and electrostatic interactions with protein receptors or with the polar headgroups of membrane lipids. The specific stereochemistry and the side chain of the amino acid fine-tune these interactions. For instance, the D-valine configuration can lead to different packing and intermolecular hydrogen bonding networks compared to the L-valine enantiomer.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry and molecular modeling have become invaluable tools for understanding the structure-activity relationships of N-acyl amino acids and their derivatives. nih.govualberta.ca These methods allow for the visualization and analysis of the three-dimensional structures of these molecules and their interactions with biological targets at an atomic level.
Molecular docking studies can predict the binding modes of this compound and its analogs to target proteins, such as enzymes or receptors. google.commdpi.com By calculating the binding energies, these simulations can help to explain why certain structural modifications lead to increased or decreased activity. For example, modeling can reveal how the substitution of the valine side chain or a change in the length of the acyl chain affects the fit of the molecule within a binding site. nih.gov
Molecular dynamics simulations can provide insights into the behavior of these molecules within a lipid bilayer, showing how they affect membrane fluidity and permeability. mdpi.com These computational approaches can also be used to calculate various physicochemical properties, such as lipophilicity (logP) and polar surface area, which are important for predicting the pharmacokinetic properties of a molecule. ualberta.ca By combining computational analysis with experimental data, a more comprehensive understanding of the SAR of this compound can be achieved, guiding the design of new derivatives with enhanced properties. beilstein-journals.org
Emerging Research Directions and Future Perspectives
Exploration of Novel Biological Roles in Non-Human Organisms
While much of the focus on fatty acylated amino acids has been in the context of human biology, a significant area of future research lies in exploring the biological roles of N-Octadecanoyl-D-valine in other organisms. D-amino acids are known to be naturally present and functionally important in a variety of non-human organisms, including bacteria, plants, and marine life. researchgate.net
Research could delve into the role of this compound in microbial systems. For instance, the D-valine moiety is a key component of the tripeptide precursor to penicillin and cephalosporin (B10832234) antibiotics, which is formed by the enzyme δ-L-(α-aminoadipoyl)-L-cysteinyl-D-valine synthetase. nih.gov This raises the possibility that this compound or similar molecules could influence or interfere with microbial metabolic pathways, potentially acting as signaling molecules or competitive inhibitors.
Furthermore, the use of D-valine in culture media to selectively grow epithelial cells by inhibiting fibroblast proliferation suggests that this compound could be investigated for its effects on specific cell populations in mixed cultures of non-human cells. nih.gov The lipophilic octadecanoyl chain could facilitate its interaction with cell membranes, potentially modulating cellular behavior in unique ways compared to D-valine alone. Future studies in organisms like bacteria and fungi could uncover novel antimicrobial or quorum-sensing modulation properties.
Advanced Synthetic Methodologies for Tailored Derivatives
The standard synthesis of this compound typically involves the coupling of stearic acid and D-valine using carbodiimide (B86325) chemistry. However, emerging research is focused on more advanced and versatile synthetic methods to create a diverse library of tailored derivatives. These methodologies allow for precise structural modifications to probe structure-activity relationships and develop compounds with enhanced or novel properties.
Advanced synthetic strategies that could be applied include:
Lewis Base Catalysis: This approach can be used for the enantioselective N-allylation of halogenated acetamides, providing a pathway to chiral β-amino acid derivatives. db-thueringen.de Adapting such methods could allow for the synthesis of this compound analogues with complex side chains or alternative linkages.
Photocatalysis: Metal-free photosensitized reactions represent a cutting-edge method for synthesizing β-amino acid derivatives from alkenes. researchgate.net This could open avenues for creating derivatives with previously inaccessible structural motifs.
Solid-Phase Synthesis: Adapting solid-phase peptide synthesis (SPPS) techniques could enable the rapid and combinatorial synthesis of a wide range of N-acyl-D-amino acid derivatives, facilitating the exploration of chemical space around the parent molecule. nih.gov
The systematic optimization of N-aryl substituted valine derivatives has already been shown to yield compounds with interesting biological activities, such as dual PPARγ / PPARα agonism. nih.gov Applying similar optimization strategies to this compound could lead to the discovery of potent and selective modulators of various biological targets.
Integration with Multi-Omics Approaches in Mechanistic Studies
To fully elucidate the biological mechanisms of action of this compound and its derivatives, future research will likely integrate multi-omics approaches. These strategies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a compound within a biological system. mdpi.comfrontiersin.org
By treating cells or organisms with this compound and analyzing the subsequent changes across these different molecular layers, researchers can:
Identify Protein Targets: Proteomics can reveal changes in protein expression or post-translational modifications, pointing towards direct or indirect protein interaction partners.
Uncover Affected Pathways: Transcriptomic and metabolomic analyses can identify which cellular pathways and networks are perturbed by the compound. For example, studies on other small molecules have successfully used multi-omics to reveal impacts on mitochondrial processes and other essential cellular functions. nih.gov
Generate Mechanistic Hypotheses: The integration of data from multiple 'omics' layers allows for the construction of comprehensive models of the compound's mechanism of action, which can then be tested experimentally. nih.gov
This systems-level approach moves beyond a one-target, one-drug paradigm and embraces the complexity of biological systems, offering a powerful strategy to understand the full spectrum of this compound's effects.
Development of High-Throughput Screening (HTS) Assays for Molecular Interactions
A crucial step in understanding the function of this compound is the identification of its molecular binding partners. The development of high-throughput screening (HTS) assays is a key future direction to achieve this goal efficiently. nih.gov HTS allows for the rapid testing of thousands of compounds or biological interactions, accelerating the discovery process. ufl.edu
Potential HTS assay formats for this compound include:
Cell-Based Reporter Assays: A particularly relevant approach would be to develop cell-based assays for inhibitors or modulators of D-amino acid oxidase (DAO), an enzyme that metabolizes D-amino acids. nih.gov An HTS campaign using such an assay could identify if this compound interacts with and modulates DAO activity.
Biochemical Assays: Purified proteins can be used in biochemical HTS assays to screen for direct binding of this compound. researchgate.net Techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), or thermal shift assays could be adapted for this purpose.
Yeast-Based Systems: Versatile platforms using yeast to reconstitute mammalian protease activation networks have been developed for HTS. plos.org Similar systems could be engineered to screen for proteins that interact with this compound in a cellular context.
These screening efforts would be instrumental in identifying the specific enzymes, receptors, or other proteins through which this compound exerts its biological effects.
Potential for Derivatization as Research Tools for Diverse Biological Probes
The scaffold of this compound is well-suited for derivatization to create chemical probes for biological research. By attaching reporter groups such as fluorophores, biotin (B1667282), or photo-affinity labels, these probes can be used to visualize the compound's subcellular localization, identify its binding partners, and study its dynamics in living systems.
Future research in this area could involve:
Fluorescent Probes: Synthesizing derivatives where the octadecanoyl chain or the valine moiety is linked to a fluorescent dye like BODIPY. mdpi.com These probes would allow for real-time imaging of the compound's uptake and distribution within cells using fluorescence microscopy.
Affinity-Based Probes: Incorporating a biotin tag would enable the isolation of binding partners through affinity purification. The biotinylated this compound could be incubated with cell lysates, and the resulting protein complexes could be captured on streptavidin beads and identified by mass spectrometry.
Photo-Affinity Probes: Introducing a photo-reactive group (e.g., a diazirine or benzophenone) would allow for the covalent cross-linking of the probe to its target proteins upon UV irradiation. This is a powerful technique for irreversibly labeling and subsequently identifying specific molecular targets.
The development of such a toolkit of biological probes derived from this compound would be invaluable for definitively identifying its cellular targets and unraveling its mechanism of action at a molecular level.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Octadecanoyl-D-valine with high enantiomeric purity?
Methodological Answer :
The synthesis typically involves coupling octadecanoic acid with D-valine using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions. Critical steps include:
Activation : React octadecanoic acid with DCC/DMAP in dry DMF to form the active ester intermediate.
Coupling : Add D-valine under inert atmosphere, maintaining pH 7–8 with a tertiary amine (e.g., triethylamine).
Purification : Use column chromatography (silica gel, chloroform/methanol gradient) to isolate the product.
Chiral Purity Validation : Confirm enantiomeric excess via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .
Q. Table 1: Critical Parameters in Synthesis Optimization
Q. Which analytical techniques are most robust for characterizing this compound?
Methodological Answer :
A multi-technique approach is essential:
Structural Elucidation :
- NMR Spectroscopy : Use H and C NMR in deuterated chloroform or DMSO to confirm acyl and valine moieties. Compare chemical shifts with literature values .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups .
Purity Assessment :
- HPLC : Utilize a C18 column with UV detection (210 nm) and a water/acetonitrile gradient. System suitability tests should meet USP guidelines (RSD < 2%) .
Mass Confirmation :
Q. Table 2: Recommended Analytical Techniques
Advanced Research Questions
Q. How should researchers design experiments to investigate the biological activity of this compound in membrane interactions?
Q. Methodological Answer :
Hypothesis-Driven Design :
- Primary Objective : Determine if the compound modulates membrane fluidity or receptor binding.
- Controls : Include untreated membranes and a known fluidity modulator (e.g., cholesterol).
Experimental Models :
- In Vitro : Use liposomes with defined lipid compositions (e.g., DPPC:DPPG 7:3) to simulate eukaryotic membranes.
- Biophysical Assays : Employ fluorescence anisotropy (e.g., DPH probe) to quantify membrane rigidity .
Data Validation :
Q. What strategies resolve contradictions between experimental solubility data and computational predictions for this compound?
Q. Methodological Answer :
Identify Discrepancy Sources :
- Experimental Factors : Check solvent purity, temperature control (±0.5°C), and equilibration time (>24 hrs).
- Computational Limits : Assess force field accuracy (e.g., OPLS vs. GAFF) in molecular dynamics simulations .
Bridging Methods :
- Co-solvent Studies : Use water/ethanol mixtures to empirically validate logP predictions.
- DSC Analysis : Measure melting point depression to refine solubility parameters .
Iterative Refinement :
Q. How can in silico modeling optimize the pharmacokinetic profile of this compound derivatives?
Q. Methodological Answer :
Molecular Dynamics (MD) Simulations :
- Target Binding : Dock derivatives into X-ray structures of target proteins (e.g., PPAR-γ) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions .
Parameter Optimization :
- Lipophilicity : Modify acyl chain length to balance logP (target 3–5) and solubility.
- Metabolic Stability : Introduce methyl groups to block CYP450 oxidation sites .
Validation :
Q. What advanced statistical methods address batch-to-batch variability in this compound synthesis?
Q. Methodological Answer :
Root-Cause Analysis :
- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., solvent purity, reaction time).
Process Control :
Data Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
